molecular formula C24H34N6O B5301988 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No. B5301988
M. Wt: 422.6 g/mol
InChI Key: RRHIZBRGOXIUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. Aberrant BCR signaling has been implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent for B-cell malignancies.

Mechanism of Action

4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine binds irreversibly to the active site of BTK, thereby inhibiting its kinase activity and downstream signaling. BTK plays a critical role in the activation of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased activation of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, resulting in decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. In preclinical models, this compound has demonstrated potent inhibition of BCR signaling and downstream pathways, resulting in decreased proliferation and survival of malignant B-cells. This compound has also been shown to enhance the activity of other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and DLBCL.

Advantages and Limitations for Lab Experiments

4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has several advantages as a tool compound for studying BTK signaling and its role in B-cell malignancies. It is a potent and selective inhibitor of BTK, with minimal off-target effects on other kinases. This compound has also shown synergistic effects when combined with other targeted therapies, making it a promising candidate for combination therapy in B-cell malignancies. However, this compound has some limitations, such as its irreversible binding to BTK, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the development and evaluation of 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine as a therapeutic agent for B-cell malignancies. One potential direction is the evaluation of this compound in combination with other targeted therapies, such as venetoclax and lenalidomide, in clinical trials. Another direction is the evaluation of this compound in other B-cell malignancies, such as follicular lymphoma and Waldenstrom macroglobulinemia. Finally, the development of more potent and selective BTK inhibitors, with improved pharmacokinetic and pharmacodynamic properties, may lead to the development of more effective therapies for B-cell malignancies.

Synthesis Methods

The synthesis of 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine involves several steps, including the reaction of 4-tert-butylbenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-methylpiperazine and 2,4-dichloro-5-nitropyrimidine. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent inhibition of BTK and downstream BCR signaling, resulting in decreased proliferation and survival of malignant B-cells. This compound has also shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and DLBCL. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

properties

IUPAC Name

(4-tert-butylphenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O/c1-24(2,3)20-7-5-19(6-8-20)23(31)30-15-13-29(14-16-30)22-17-21(25-18-26-22)28-11-9-27(4)10-12-28/h5-8,17-18H,9-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHIZBRGOXIUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.